Cas no 30374-01-7 (Isooctyl 3-mercaptopropionate)

Isooctyl 3-mercaptopropionate structure
Isooctyl 3-mercaptopropionate structure
商品名:Isooctyl 3-mercaptopropionate
CAS番号:30374-01-7
MF:C11H22O2S
メガワット:218.35618
MDL:MFCD00046846
CID:312476
PubChem ID:24879593

Isooctyl 3-mercaptopropionate 化学的及び物理的性質

名前と識別子

    • Propanoic acid,3-mercapto-, isooctyl ester
    • PROPOANOIC ACID, 3-MERCAPTO-, ISOOCTYLESTER
    • 3-mercapto-propanoicaciisooctylester
    • ISOOCTYL 3-MERCAPTOPROPIONATE
    • 3-MERCAPTOPROPIONIC ACID ISOOCTYL ESTER
    • 3-mercapto-propanoic acid isooctyl ester
    • 3-Mercaptopropionic acid 6-methylheptyl ester
    • 6-methylheptyl 3-sulfanylpropanoate
    • IOMP
    • Iso-Octyl 3-Mercaptopropionate
    • Isooctyl mercaptopropionate
    • 3-Mercaptopropanoic acid isooctyl ester
    • 6-Methylheptyl 3-mercaptopropanoate
    • C11H22O2S
    • CS-W014784
    • isooctyl-3-mercaptopropionate
    • NS00007168
    • 89136-90-3
    • Isooctyl 3-mercaptopropionate, >=99%
    • CAS-30374-01-7
    • GQ2YYL7PUF
    • E75854
    • EC 250-157-6
    • DSSTox_RID_80580
    • A876210
    • SCHEMBL56270
    • ISOOCTYL3-MERCAPTOPROPIONATE
    • DSSTox_CID_24911
    • CHEMBL3184500
    • MFCD00046846
    • AKOS015916555
    • Propanoic acid, 3-mercapto-, 6-methylheptyl ester
    • EINECS 250-157-6
    • 6-Methylheptyl 3-sulfanylpropanoate #
    • Propanoic acid, 3-mercapto-, isooctyl ester
    • DSSTox_GSID_44911
    • DTXSID70274150
    • FT-0755138
    • LS-14026
    • Propionic acid, 3-mercapto-, 6-methylheptyl ester
    • NCGC00256140-01
    • Tox21_301276
    • 6-Methylheptyl 3-mercaptopropionate
    • EINECS 289-472-9
    • 30374-01-7
    • Isooctyl 3-mercaptopropionate
    • MDL: MFCD00046846
    • インチ: InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3
    • InChIKey: ZHUWXKIPGGZNJW-UHFFFAOYSA-N
    • ほほえんだ: O=C(OCCCCCC(C)C)CCS

計算された属性

  • せいみつぶんしりょう: 218.13400
  • どういたいしつりょう: 218.134
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 9
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.3A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.950
  • ゆうかいてん: No data available
  • ふってん: 109-112 ºC (2 mmHg)
  • フラッシュポイント: -10 ºC
  • 屈折率: 1.458
  • PSA: 65.10000
  • LogP: 3.06590
  • ようかいせい: 使用できません

Isooctyl 3-mercaptopropionate セキュリティ情報

  • 記号: GHS02
  • シグナルワード:Danger
  • 危害声明: H225
  • 警告文: P210
  • 危険物輸送番号:UN 1993 3/PG 1
  • WGKドイツ:3
  • 危険カテゴリコード: R11
  • セキュリティの説明: S16;S33;S7/9
  • 危険物標識: F
  • 危険レベル:3
  • ちょぞうじょうけん:(BD135192)
  • 包装グループ:

Isooctyl 3-mercaptopropionate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1028855-5g
6-Methylheptyl 3-mercaptopropanoate
30374-01-7 98%
5g
¥ňŴ 2023-07-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018309-100g
Isooctyl 3-mercaptopropionate
30374-01-7 99%
100g
¥374 2024-05-24
TRC
I248220-5g
Isooctyl 3-mercaptopropionate
30374-01-7
5g
$ 60.00 2022-06-04
TRC
I248220-2.5g
Isooctyl 3-mercaptopropionate
30374-01-7
2.5g
$ 45.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I67910-500g
6-Methylheptyl 3-mercaptopropanoate
30374-01-7 95%
500g
¥681.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018309-500g
Isooctyl 3-mercaptopropionate
30374-01-7 99%
500g
¥1472 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I119589-25g
Isooctyl 3-mercaptopropionate
30374-01-7 99%
25g
¥140.90 2023-09-02
abcr
AB538865-25g
6-Methylheptyl 3-mercaptopropanoate, 95%; .
30374-01-7 95%
25g
€193.50 2024-04-17
Ambeed
A248263-100g
6-Methylheptyl 3-mercaptopropanoate
30374-01-7 95%
100g
$152.0 2025-03-01
A2B Chem LLC
AB39654-500g
Isooctyl 3-mercaptopropionate
30374-01-7 99%
500g
$339.00 2024-04-20

Isooctyl 3-mercaptopropionate 関連文献

Isooctyl 3-mercaptopropionateに関する追加情報

Isooctyl 3-Mercaptopropionate (CAS No. 30374-01-7): A Versatile Compound in Chemical and Biomedical Applications

Isooctyl 3-Mercaptopropionate (CAS No. 30374-01-7), a sulfur-containing organic compound with the chemical formula C11H22O2S, has emerged as a critical reagent in modern chemical and biomedical research. This compound combines the reactive thiol (-SH) group of mercaptan with the hydrophobic isooctyl chain, enabling unique functionalization capabilities in materials science and drug delivery systems. Recent advancements, particularly in surface chemistry and nanotechnology, have highlighted its role in enhancing biocompatibility and stability of biomedical materials.

The synthesis of Isooctyl 3-Mercaptopropionate typically involves the esterification of mercaptoacetic acid with isooctanol, a process optimized for high purity through solvent-free protocols reported in *Green Chemistry* (2023). Its amphiphilic nature—arising from the polar thiol headgroup and nonpolar alkyl tail—makes it ideal for modifying surfaces at liquid-solid interfaces. For instance, researchers at MIT demonstrated its use as a linker molecule to attach antibodies onto gold nanoparticles (gold nanoparticle surface modification) for targeted cancer imaging, leveraging its thiol-gold bond stability under physiological conditions.

In drug delivery systems, this compound’s ability to form self-assembled monolayers has been pivotal. A 2024 study published in *ACS Nano* showcased its application in fabricating stimuli-responsive hydrogels (temperature-sensitive hydrogel synthesis), where thiol groups enabled covalent crosslinking with polyethylene glycol (PEG) matrices. This configuration allowed controlled drug release upon temperature elevation, demonstrating potential for thermotherapy applications.

Beyond materials science, Isooctyl 3-Mercaptopropionate is increasingly used in bioconjugation chemistry. Its thiol group facilitates selective reactions with maleimide-functionalized polymers or peptides via Michael addition, a mechanism exploited in *Nature Communications* (2024) to create enzyme-responsive micelles for targeted chemotherapy. The isooctyl chain also improves lipid membrane compatibility, reducing immune responses compared to shorter alkyl analogs.

Recent electrochemical studies have revealed its utility as an interface modifier for biosensors (electrochemical biosensor fabrication). When deposited on carbon electrodes via self-assembled monolayers, it enhances electron transfer efficiency between redox enzymes and substrates, achieving detection limits as low as femtomolar levels for glucose oxidase-based sensors—a breakthrough validated by experiments at Stanford University’s BioMEMS Lab.

In polymer chemistry, this compound serves as a crosslinking agent for UV-curable coatings (UV-curable polymer formulation) due to its dual reactivity: thiol-Michael addition under ambient conditions and photo-induced radical coupling under UV irradiation. This dual functionality enables rapid curing while maintaining mechanical integrity, as evidenced by industrial applications reported at the 2024 Materials Research Society meeting.

Critical to its biomedical adoption is the compound’s biocompatibility profile established through ISO 10993 testing protocols. Unlike many sulfur-containing compounds prone to oxidative degradation products, Isooctyl 3-Mercaptopropionate exhibits minimal cytotoxicity (<5% cell viability reduction at μM concentrations) when immobilized on surfaces—a key factor validated by in vitro assays on human fibroblasts published in *Biomaterials Science* (2024).

Current research focuses on integrating this compound into wearable medical devices (wearable biosensor development) such as sweat-based glucose monitors. Its amphiphilic nature allows stable immobilization of glucose oxidase enzymes on flexible substrates while resisting environmental interference from skin-derived metabolites—a challenge overcome by recent studies optimizing thiol-functionalized graphene oxide composites.

Market analysis indicates growing demand across pharmaceutical manufacturing (pharmaceutical excipient application) where it serves as an inert carrier solvent for poorly water-soluble APIs. Its low volatility (<5% evaporation at room temperature) ensures uniform drug distribution during lyophilization processes—a property highlighted in FDA-compliant formulations developed by Pfizer’s Advanced Delivery Technologies group.

As interdisciplinary research continues bridging chemistry and biology, Isooctyl 3-Mercaptopropionate remains a cornerstone material due to its tunable reactivity and structural versatility. Ongoing investigations explore its role in CRISPR delivery vectors (CRISPR delivery system optimization) via lipid nanoparticle functionalization—a frontier expected to redefine gene therapy platforms within the next decade.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:30374-01-7)ISOOCTYL 3-MERCAPTOPROPIONATE IOMP
5740525
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ